Direct Head-to-Head Comparison: In Vitro MAO-B Affinity and Selectivity Profile vs. Ro 16-6491
In a direct comparative study, the stable form of the compound, N-(2-aminoethyl)-4-iodobenzamide, demonstrated good selectivity for monoamine oxidase B (MAO-B) but exhibited a slightly lower affinity compared to its parent analog, Ro 16-6491 (N-(2-aminoethyl)-4-chlorobenzamide) [1]. This establishes that the para-iodo substitution is a viable strategy for radiolabeling, but it induces a quantifiable shift in target engagement relative to the chloro-analog, which is crucial for designing studies requiring specific binding kinetics.
| Evidence Dimension | In vitro MAO-B Affinity and Selectivity |
|---|---|
| Target Compound Data | Good selectivity for MAO-B; slightly lower affinity |
| Comparator Or Baseline | Ro 16-6491 (N-(2-aminoethyl)-4-chlorobenzamide): Higher affinity |
| Quantified Difference | Not provided as a precise numeric value in the primary source; characterized as 'slightly lower'. |
| Conditions | In vitro binding studies using enzyme preparations. |
Why This Matters
This head-to-head comparison confirms that the iodo-analog is not simply an equivalent replacement for Ro 16-6491, providing a scientific basis for selecting this specific compound when a radiolabelable MAO-B ligand with a distinct affinity profile is required.
- [1] Rafii, H., Chalon, S., Ombetta, J. E., Frangin, Y., Garreau, L., Dognon, A. M., Lena, I., Bodard, S., Vilar, M. P., Besnard, J. C., & Guilloteau, D. (1995). Synthesis and characterization of [125I]N-(2-aminoethyl)-4-iodobenzamide as a selective monoamine oxidase B inhibitor. Nuclear Medicine and Biology, 22(5), 617–623. View Source
